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molecular formula C15H13BrO2 B572813 Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1311291-88-9

Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No. B572813
M. Wt: 305.171
InChI Key: JURYFRQHXNQEHV-UHFFFAOYSA-N
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Patent
US08986953B2

Procedure details

Compound 17 (0.400 g, 1.66 mmol) was placed in ethanol (10 ml) and stirred in an ice-water bath while sodium borohydride (0.063 g, 1.66 mmol) was added. The reaction was brought to room temperature and stirred for 2 hours. The reaction was quenched with water (2 ml), diluted with a saturated NH4Cl solution, and extracted with ethyl acetate. The solution was concentrated in vacuo to yield 18 as a pale orange solid (0.390 g, 99% yield). The product was used in the next step without further purification. Methyl 3′-(hydroxymethyl)bi-phenyl-4-carboxylate 18 (0.210 g, 0.867 mmol) was dissolved in dichloromethane (4 ml) and placed under argon in an ice-water bath. To this solution was added dropwise 0.870 ml of 1.0 M phosphorous tribromide in dichloromethane. The reaction was stirred at room temperature for 2.5 hours and then quenched with 1:1 saturated NaHCO3:water followed by extraction with diethyl ether. The organic layer was dried over Na2SO4 and concentrated in vacuo to yield 19 as a white solid (0.277 g, quant. yield). The product was used for the next reaction without further purification. Methyl 3′-(bromomethyl)biphenyl-4-carboxylate 19 (0.278 g, 0.876 mmol) and sodium azide (0.113 g, 1.73 mmol) were heated to 70° C. in DMF (4 ml) overnight with vigorous stiffing. After 12 hours, the reaction was quenched with water (10 ml) and the product extracted with ethyl acetate (3×10 ml). The organic layers were washed with brine (15 ml), dried over Na2SO4, and concentrated in vacuo to yield 20 as a yellow oil. The product was purified by column chromatography (6:1 Hexane:ethyl acetate) to afford 3′-(azidomethyl)biphenyl-4-carboxylate as a pale orange solid (0.225 g, 92%). 1H NMR (400 MHz, CDCl3) δ 3.94 (s, 3H), 4.42 (s, 2H), 7.34 (d, J=7.6 Hz, 1H), 7.48 (t, J=7.6 Hz, 1H), 7.55-7.60 (m, 2H), 7.66 (d, J=8.4 Hz, 2H), 8.11 (d, J=8.4 Hz, 2H). 3′-(azidomethyl)-biphenyl-4-carboxylate 20 (0.150 g, 0.561 mmol) was heated to reflux in EtOH (4 ml, 80° C.) in the presence of hydrazine monohydrate (0.96 ml of a 20.63 M solution), and the solution was left to stir overnight (12 hours). The reaction was then concentrated in vacuo to remove excess ethanol. Water (10 ml) was added, and the product extracted with ethyl acetate (5×10 ml), dried over Na2SO4, and concentrated in vacuo to yield 5 as a pale yellow solid. The product was isolated by crystallization in 2:1 ethanol:ethyl acetate (0.127 g, 85%). 1H NMR (400 MHz, (CD3)2SO) δ 4.51 (s, 2H), 7.39 (d, J=7.2, 1H), 7.50 (t, J=7.6, 1H), 7.68-7.75 (m, 4H), 7.91 (d, J=8.0 Hz, 2H) 13C NMR (100 MHz, (CD3)2SO) δ 54.0, 127.0, 127.4, 128.1, 128.5, 130.0, 132.8, 136.9, 140.0, 142.6, 165.9; MS (ESI) calculated for C14H13N5O [M+H]+: m/z 268.3. found [M+H]+: 268.2
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1.P(Br)(Br)[Br:20]>ClCCl>[Br:20][CH2:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)OC
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.87 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
placed under argon in an ice-water bath
CUSTOM
Type
CUSTOM
Details
quenched with 1:1 saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
water followed by extraction with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrCC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.277 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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